2-(3-Chloro-4-hydroxyphenyl)benzonitrile
Description
Significance of Aryl Nitrile Scaffolds in Organic Synthesis and Molecular Design
The synthetic utility of aryl nitriles is further expanded by their role as directing groups in C-H bond functionalization reactions, enabling the regioselective introduction of various substituents. researchgate.net Traditional methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund–von Braun reactions. researchgate.net More contemporary approaches often involve transition metal-catalyzed cyanation reactions of aryl halides or pseudohalides, offering milder reaction conditions and broader substrate scope. researchgate.net
Overview of Halogenated and Hydroxylated Phenyl Systems in Advanced Chemical Studies
Halogenated and hydroxylated phenyl systems are integral to advanced chemical studies, finding applications in fields ranging from medicinal chemistry to materials science. Halogen atoms (fluorine, chlorine, bromine, and iodine) are frequently incorporated into molecular structures to modulate their physicochemical properties. researchgate.net Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The presence of a halogen on a phenyl ring can also direct further chemical transformations through its electronic and steric effects. mdpi.comnih.gov
Hydroxylated phenyl systems, or phenols, are characterized by the presence of a hydroxyl (-OH) group directly attached to the benzene (B151609) ring. wikipedia.org This group can act as both a hydrogen bond donor and acceptor, significantly influencing a compound's solubility and intermolecular interactions. The acidity of the phenolic proton allows for a range of chemical modifications. Phenolic compounds are widespread in nature and are known for their diverse biological activities. In materials science, the hydroxyl group can be used to tune the electronic properties of organic molecules and facilitate the formation of supramolecular assemblies through hydrogen bonding.
The combination of halogen and hydroxyl substituents on a phenyl ring creates a unique chemical entity with a distinct pattern of reactivity and potential for tailored applications. The interplay between the electron-withdrawing nature of the halogen and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group can lead to novel molecular properties and functionalities.
Contextualizing 2-(3-Chloro-4-hydroxyphenyl)benzonitrile within Modern Organic Chemistry and its Related Derivatives
The compound this compound, with its CAS number 2315-81-3, represents a specific example of a substituted benzonitrile (B105546) that integrates the key features of aryl nitriles, halogenated phenyls, and hydroxylated phenyls. nih.govchemicalbook.com Its structure, featuring a benzonitrile moiety linked to a 3-chloro-4-hydroxyphenyl group, provides a platform for exploring the synergistic effects of these functional groups. This molecule can be viewed as a versatile building block in organic synthesis, with the potential for further functionalization at the nitrile, the hydroxyl group, or the aromatic rings.
In the context of modern organic chemistry, this compound and its derivatives are of interest for several reasons. The presence of the chloro and hydroxyl groups on one phenyl ring and the nitrile on the other offers multiple sites for modification, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry. For instance, derivatives could be synthesized to probe interactions with specific biological targets. In materials science, the inherent polarity and potential for hydrogen bonding and π-stacking interactions make this scaffold a candidate for the development of novel organic electronic materials.
Research into related derivatives, such as those where the position of the substituents is varied or additional functional groups are introduced, can provide valuable insights into how subtle structural changes impact the macroscopic properties of the resulting compounds. The study of this compound and its analogues contributes to the broader understanding of how to design and synthesize complex organic molecules with tailored functions.
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClNO |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)benzonitrile |
InChI |
InChI=1S/C13H8ClNO/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,16H |
InChI Key |
FTJPNNCMPVMVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Chloro 4 Hydroxyphenyl Benzonitrile and Analogous Structures
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For a biaryl compound like 2-(3-Chloro-4-hydroxyphenyl)benzonitrile, the most logical disconnection is at the C-C bond connecting the two aromatic rings. This approach simplifies the complex target into two more manageable precursor molecules, or synthons.
This disconnection strategy points to two primary precursor types:
An electrophilic benzonitrile (B105546) derivative.
A nucleophilic 3-chloro-4-hydroxyphenyl derivative (or vice versa).
The most common realization of this strategy involves a halogenated benzonitrile, such as 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile, which can participate in cross-coupling reactions. The corresponding partner would be a 3-chloro-4-hydroxyphenyl moiety functionalized with a group suitable for the chosen coupling chemistry, such as a boronic acid for Suzuki coupling. The hydroxyl group on the phenyl ring may require a protecting group during synthesis to prevent unwanted side reactions, depending on the specific reaction conditions.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Type | Chemical Name | Role in Synthesis |
|---|---|---|
| Benzonitrile Component | 2-Bromobenzonitrile | Electrophilic partner in cross-coupling reactions |
| 2-Chlorobenzonitrile | Alternative electrophilic partner, often more challenging to activate | |
| Phenyl Component | (3-Chloro-4-hydroxyphenyl)boronic acid | Nucleophilic partner for Suzuki-Miyaura coupling |
| 2-Chloro-4-iodophenol | Precursor for forming organometallic reagents (e.g., Grignard or organozinc) |
Established and Emerging Synthetic Routes
Several synthetic methodologies can be employed to construct the this compound scaffold. These range from classical nucleophilic substitutions to modern palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Strategies for Benzonitrile Derivatives
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. byjus.commasterorganicchemistry.com
In the context of synthesizing the target molecule, an SNAr reaction could theoretically occur between a 2-halobenzonitrile and 3-chloro-4-methoxyphenoxide (with the hydroxyl group protected as a methyl ether). The nitrile group (-CN) is a moderately activating electron-withdrawing group. The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org While feasible, SNAr reactions for constructing biaryl linkages often require harsh conditions and may be lower yielding compared to metal-catalyzed methods unless the electrophilic ring is highly activated.
Palladium-Catalyzed Cross-Coupling Reactions in Benzonitrile Synthesis
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for forming C-C bonds between aromatic rings. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide with an arylboronic acid.
For the synthesis of this compound, the Suzuki reaction would involve coupling 2-bromobenzonitrile with (3-chloro-4-hydroxyphenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor like palladium(II) acetate, and requires a base (e.g., sodium carbonate, potassium phosphate) and a suitable solvent (e.g., toluene, dioxane, or DMF). The selection of ligands for the palladium catalyst is crucial for achieving high efficiency and yield. nih.gov This method is highly valued for its tolerance of a wide variety of functional groups.
Other relevant palladium-catalyzed reactions include:
Stille Coupling: Utilizes an organotin reagent in place of a boronic acid.
Negishi Coupling: Employs an organozinc reagent.
Hiyama Coupling: Uses an organosilicon reagent.
These cross-coupling reactions provide a convergent and efficient route to a wide array of 2-arylbenzonitrile derivatives. researchgate.netresearchgate.net
Derivatization from Related Halogenated Benzonitriles
This approach involves modifying existing halogenated benzonitriles to achieve the desired final product. This can occur in several ways. For instance, a starting material like 2,4-dichlorobenzonitrile (B1293624) could undergo a selective reaction. One chlorine atom could be displaced via a nucleophilic substitution, followed by a subsequent cross-coupling reaction at the other position.
Alternatively, derivatization can refer to the synthesis of the necessary precursors themselves. Halogenated benzonitriles can be prepared through various methods, including the Sandmeyer reaction, which converts an arylamine to a nitrile via a diazonium salt intermediate. Direct halogenation of benzonitrile can also be performed, although controlling the regioselectivity can be challenging. google.com In some cases, a derivatization step is used to make a molecule more suitable for a specific analytical technique, such as chromatography. nih.govnih.gov
Condensation Reactions for Analogous Chalcone and Schiff Base Scaffolds
While not direct routes to the target molecule, condensation reactions are fundamental for synthesizing structurally analogous compounds like chalcones and Schiff bases, which are important in medicinal chemistry. ekb.egjddtonline.info
Chalcones: These are α,β-unsaturated ketones typically synthesized via a Claisen-Schmidt condensation. stmjournals.in This reaction is an aldol (B89426) condensation between an aromatic aldehyde and an aromatic ketone in the presence of a base (like NaOH) or acid catalyst. researchgate.net To create an analog containing a benzonitrile moiety, one could use 2-acetylbenzonitrile (B2691112) as the ketone component or a cyanobenzaldehyde as the aldehyde component.
Schiff Bases: These compounds, containing an imine or azomethine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone. ekb.egresearchgate.net A benzonitrile-containing Schiff base could be synthesized by reacting an aminobenzonitrile with an appropriate aldehyde or by reacting a cyanobenzaldehyde with an amine.
These condensation reactions provide access to a diverse library of related molecular scaffolds that share some structural features with the target compound. researchgate.net
Advanced Synthetic Techniques and Reaction Condition Optimization
Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the scalability of a synthetic route. For palladium-catalyzed cross-coupling reactions, several parameters must be carefully considered.
Table 2: Key Parameters for Optimization of Suzuki-Miyaura Coupling
| Parameter | Options | Impact on Reaction |
|---|---|---|
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Affects catalyst activity and stability. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, Buchwald Ligands | Influences reaction rate, yield, and tolerance to functional groups. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsF | Essential for the transmetalation step; strength and solubility are key factors. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile, Water/Organic Mixtures | Affects solubility of reagents and catalyst stability; can influence reaction rate. |
| Temperature | Room Temperature to >100 °C | Higher temperatures often increase reaction rates but can lead to decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium(0) catalyst. |
Advanced techniques are also being employed to improve these syntheses. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by rapidly heating the reaction mixture. Flow chemistry , where reagents are continuously pumped through a heated reactor, offers advantages in terms of safety, control, and scalability for industrial production. Furthermore, ongoing research focuses on developing more robust and active catalyst systems, including heterogeneous catalysts that can be easily recovered and reused, contributing to greener and more cost-effective synthetic processes.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and reduced reaction times compared to conventional heating methods. nih.govsciforum.net This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation. nih.govnih.gov For the synthesis of this compound and its analogs, microwave-assisted protocols can be applied to key bond-forming reactions, such as the Suzuki-Miyaura coupling and cyanation reactions.
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid, is a versatile method for forming the biaryl bond. nih.govacs.org Microwave irradiation can significantly shorten the reaction times for these couplings from hours to minutes. nih.govnih.gov For instance, the coupling of various aryl halides with arylboronic acids has been successfully achieved in aqueous media under microwave irradiation, demonstrating the potential for greener synthesis protocols. nih.gov Similarly, microwave-assisted cyanation of aryl halides provides a rapid and efficient route to introduce the nitrile group, a key functional group in the target molecule. rsc.orgresearchgate.net The use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) under microwave conditions further enhances the safety and practicality of this method. rsc.org
The following table summarizes representative examples of microwave-assisted synthesis of biaryl and nitrile compounds, illustrating the typical reaction conditions and outcomes.
Interactive Data Table: Microwave-Assisted Synthesis of Biaryl and Nitrile Compounds
| Entry | Reactants | Catalyst/Reagents | Solvent | Microwave Conditions | Product | Yield (%) | Time (min) |
|---|---|---|---|---|---|---|---|
| 1 | 4'-Bromoacetophenone, Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex, KOH | EtOH/H₂O | 60 W | 4-Acetyl-1,1'-biphenyl | 95 | 10 |
| 2 | Aryl perfluorooctylsulfonates, Aryl boronic acids | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane | Not specified | Biaryls | 78-95 | 10 |
| 3 | Aryl halides | Pd complex, K₄[Fe(CN)₆], K₂CO₃, TBAB | DMF | 600 W | Aryl cyanides | up to 93 | Not specified |
| 4 | 2-Chloroquinoline, 3-Pyridinylboronic acid | Pd catalyst | Not specified | Not specified | MK2 inhibitor precursor | Not specified | Not specified |
Catalyst Systems for Selective Chemical Transformations
The selective formation of the C-C bond between the two aryl rings in this compound is typically achieved through palladium-catalyzed cross-coupling reactions. The choice of the catalyst system, which includes the palladium source and the ligand, is crucial for achieving high yields and selectivity, especially when dealing with challenging substrates like aryl chlorides.
The Suzuki-Miyaura coupling is a widely used method for this transformation. mdpi.comresearchgate.net While aryl bromides and iodides are more reactive, significant progress has been made in developing catalyst systems that are effective for the coupling of more abundant and less expensive aryl chlorides. nih.gov These systems often employ bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., S-Phos, X-Phos), which promote the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle. nih.govnih.govacs.org
Another important transformation is the introduction of the nitrile group. Palladium-catalyzed cyanation of aryl halides offers a direct route to benzonitriles. nih.govorganic-chemistry.org The use of less toxic cyanide sources like potassium ferrocyanide has made this reaction more environmentally friendly. organic-chemistry.org Ligand-free palladium catalyst systems have also been developed for the cyanation of aryl bromides, simplifying the reaction setup. organic-chemistry.org For aryl chlorides, the addition of appropriate ligands is generally necessary to achieve good catalytic activity. nih.gov
The following table presents various catalyst systems employed in Suzuki-Miyaura and cyanation reactions relevant to the synthesis of substituted biaryls and benzonitriles.
Interactive Data Table: Catalyst Systems for Biaryl and Benzonitrile Synthesis
| Entry | Reaction Type | Substrate | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura | Aryl chloride | PdCl₂[PR₂(Ph-R')]₂ | PR₂(Ph-R') | K₃PO₄ | Toluene/H₂O | Biaryl | 88-99 |
| 2 | Suzuki-Miyaura | Aryl chloride | POPd | Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate | Not specified | Not specified | DNA-linked biaryl | Not specified |
| 3 | Suzuki-Miyaura | Aryl bromide | Pd-phosphine complex | 5-Phosphino triazole | Not specified | Not specified | Sterically hindered biaryl | >50 (conversion) |
| 4 | Cyanation | Aryl chloride | Pd precatalyst | Not specified | KOAc | Dioxane/H₂O | Aryl nitrile | 65-98 |
| 5 | Cyanation | Aryl bromide | Pd(OAc)₂ | None | Not specified | DMAC | Aryl nitrile | 83-96 |
Stereoselective Synthesis Approaches for Chiral Analogues
When appropriately substituted, biaryl compounds like this compound can exhibit axial chirality due to restricted rotation around the C-C single bond connecting the two aryl rings. The synthesis of single enantiomers of these chiral atropisomers is of significant interest, particularly in medicinal chemistry, as different enantiomers can have distinct biological activities.
A major strategy for the stereoselective synthesis of chiral biaryls is the asymmetric Suzuki-Miyaura coupling reaction. nih.govproquest.com This approach utilizes a chiral ligand to coordinate with the palladium catalyst, thereby inducing enantioselectivity in the C-C bond formation. A variety of chiral phosphine ligands, such as KenPhos and bridged biphenyl (B1667301) monophosphine ligands, have been developed and successfully applied to the synthesis of a range of axially chiral biaryls with high enantiomeric excess (ee). nih.govbeilstein-journals.org The steric and electronic properties of both the substrates and the chiral ligand play a crucial role in determining the level of stereocontrol. beilstein-journals.org
Another approach involves the use of chiral auxiliaries, which are temporarily attached to one of the coupling partners to direct the stereochemical outcome of the biaryl bond formation. After the coupling reaction, the auxiliary can be removed to yield the enantioenriched biaryl product.
Organocatalysis has also emerged as a powerful tool for the atroposelective synthesis of biaryls. For instance, N-heterocyclic carbenes have been used to catalyze the dynamic kinetic resolution of racemic 2-arylbenzaldehydes to produce axially chiral benzonitriles with excellent enantioselectivity. nih.gov This method establishes the axial chirality during the formation of the nitrile group. nih.gov
The following table provides examples of stereoselective methods for the synthesis of chiral biaryl compounds.
Interactive Data Table: Stereoselective Synthesis of Chiral Biaryls
| Entry | Method | Substrates | Catalyst/Ligand | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| 1 | Asymmetric Suzuki-Miyaura | o-Halobenzamides, Naphthylboronic acid | Pd(OAc)₂, KenPhos | Axially chiral biaryl amides | 80-92 | 88-94 |
| 2 | Asymmetric Suzuki-Miyaura | Bromoarylamides, Naphthaleneboronic acids | Pd₂(dba)₃, Chiral monophosphine ligand | Axially chiral biaryls | up to 99 | up to 88 |
| 3 | Asymmetric Suzuki-Miyaura | Aryl bromides, Arylboronic acids | Pd catalyst, Chiral anionic ligand | Biaryl atropisomers | Not specified | up to 74 |
| 4 | Organocatalytic Dynamic Kinetic Resolution | Racemic 2-arylbenzaldehydes, Sulfonamides | N-Heterocyclic carbene | Axially chiral benzonitriles | Good to excellent | Good to excellent |
| 5 | Asymmetric Ring-Opening | Diaryliodonium salts, Oximes | Cu catalyst | Atropisomeric nitrones | Not specified | Not specified |
Multi-Step Synthesis Strategies for Complex Derivatives
The synthesis of complex derivatives based on the this compound scaffold often requires multi-step reaction sequences. These strategies allow for the introduction of additional functional groups and the construction of more elaborate molecular architectures. The core biaryl nitrile structure can serve as a versatile intermediate that can be further modified.
For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization, such as amide bond formation. The hydroxyl group on the phenyl ring can be alkylated or acylated to introduce a variety of substituents. The chloro substituent can also be a site for further cross-coupling reactions to build even more complex biaryl systems.
Multi-step syntheses are often employed in the preparation of natural products and complex drug molecules. syrris.jp Flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or reagents, is an emerging technology that can streamline multi-step syntheses by linking individual reaction steps into a continuous sequence. syrris.jp This approach can improve efficiency, reduce waste, and allow for better control over reaction conditions.
An illustrative multi-step synthesis could involve an initial Suzuki-Miyaura coupling to form the biaryl core, followed by functional group manipulations on the substituents of the aryl rings. For instance, a nitro group could be introduced and subsequently reduced to an amine, which could then be used to construct a heterocyclic ring fused to the biaryl system.
The following table outlines a representative multi-step synthesis of a complex molecule, highlighting the sequence of reactions and transformations.
Interactive Data Table: Representative Multi-Step Synthesis of a Complex Derivative
| Step | Reaction | Starting Material | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Pd catalyst, Base | Biaryl compound |
| 2 | Nitration | Biaryl compound | HNO₃, H₂SO₄ | Nitro-biaryl derivative |
| 3 | Reduction | Nitro-biaryl derivative | H₂, Pd/C | Amino-biaryl derivative |
| 4 | Cyclization | Amino-biaryl derivative | Aldehyde, Acid catalyst | Fused heterocyclic biaryl |
| 5 | Functionalization | Fused heterocyclic biaryl | Alkyl halide, Base | N-alkylated heterocyclic biaryl |
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy Applications for Molecular Identification and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within a molecule by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to distinct functional groups. For 2-(3-Chloro-4-hydroxyphenyl)benzonitrile, the key functional groups are the hydroxyl (-OH), nitrile (-C≡N), chloro (-Cl), and the substituted biphenyl (B1667301) core.
The most characteristic vibrations are predicted as follows:
O-H Stretching: The hydroxyl group will exhibit a strong, broad absorption band in the region of 3500-3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two aromatic rings are expected to appear as multiple weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
Nitrile (C≡N) Stretching: A sharp, medium-intensity absorption band, characteristic of the nitrile group, is anticipated in the 2240-2220 cm⁻¹ range. This peak is often very distinct and useful for identification.
Aromatic C=C Stretching: The stretching vibrations within the aromatic rings will produce several bands of variable intensity in the 1620-1450 cm⁻¹ region.
O-H Bending and C-O Stretching: In-plane bending of the O-H group and stretching of the C-O bond are expected between 1410 cm⁻¹ and 1260 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern.
C-Cl Stretching: The carbon-chlorine bond is expected to produce a medium to strong absorption band in the 800-600 cm⁻¹ region.
Table 1: Predicted FT-IR Peaks for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3500 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |
| C≡N Stretch | Nitrile | 2240 - 2220 | Medium, Sharp |
| Aromatic C=C Stretch | Aromatic Rings | 1620 - 1450 | Variable |
| C-O Stretch | Phenolic C-O | 1260 - 1180 | Strong |
| C-Cl Stretch | Aryl-Cl | 800 - 600 | Medium to Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. Vibrational modes that involve a change in molecular polarizability are Raman active. For this compound, FT-Raman is particularly useful for observing non-polar bonds.
Key expected Raman signals include:
Nitrile (C≡N) Stretching: The nitrile stretch, which is of medium intensity in the IR spectrum, is expected to be a very strong and sharp band in the Raman spectrum around 2240-2220 cm⁻¹ due to the significant change in polarizability of the triple bond.
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl rings, typically weak in the IR spectrum, often produce strong, sharp signals in the Raman spectrum, particularly around 1000 cm⁻¹. The aromatic C=C stretching bands between 1620-1550 cm⁻¹ are also prominent.
C-Cl Stretching: The C-Cl stretch is also Raman active and would appear in the 800-600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For this compound, with its seven aromatic protons and one hydroxyl proton, a complex spectrum is anticipated.
Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration but typically falls between 5.0 and 10.0 ppm.
Aromatic Protons (Ar-H): The seven protons on the two phenyl rings will resonate in the aromatic region, generally between 7.0 and 8.0 ppm. Their precise chemical shifts and splitting patterns (multiplicity) are influenced by the electronic effects of the substituents (-CN, -OH, -Cl) and their positions relative to each other. Protons adjacent to the electron-withdrawing nitrile group are expected to be shifted further downfield (higher ppm). The protons on the chloro-hydroxyphenyl ring will exhibit splitting patterns influenced by both the chloro and hydroxyl groups. Complex splitting (e.g., doublets, triplets, doublet of doublets) will arise from spin-spin coupling between adjacent protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Phenolic -OH | 5.0 - 10.0 | Broad Singlet (br s) |
| Aromatic Protons | 7.0 - 8.0 | Multiplets (m), Doublets (d), etc. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since this compound is asymmetrical, it is expected to show 13 distinct signals in its proton-decoupled ¹³C NMR spectrum, one for each unique carbon atom.
Aromatic Carbons: The twelve carbons of the biphenyl system will resonate in the typical aromatic region of 110-160 ppm. oregonstate.edu
The carbon atom bonded to the hydroxyl group (C-OH) will be significantly deshielded, appearing far downfield, likely in the 150-160 ppm range.
The carbon atom bonded to the chlorine atom (C-Cl) will also be downfield, typically around 130-140 ppm.
The two carbons of the biphenyl linkage will be observed in the 135-145 ppm range.
The carbon atom attached to the nitrile group will be shielded relative to other substituted carbons, appearing around 110-115 ppm.
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a distinct region around 115-125 ppm. oregonstate.edu
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OH | 150 - 160 |
| C-Cl | 130 - 140 |
| Aromatic C-H & C-C | 115 - 145 |
| C-CN | 110 - 115 |
| -C≡N | 115 - 125 |
Advanced NMR Techniques (e.g., GIAO Method for Theoretical NMR)
In cases where experimental NMR data is unavailable or ambiguous, computational methods provide a powerful alternative for structural verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate the NMR shielding tensors of a molecule. nih.gov
The GIAO method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding for each nucleus based on the molecule's optimized electronic structure. nih.gov These theoretical shielding values can then be converted into chemical shifts (ppm) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. youtube.com
This computational approach is invaluable for:
Predicting Spectra: Generating a theoretical ¹H and ¹³C NMR spectrum for a proposed structure like this compound.
Assigning Signals: Aiding in the unambiguous assignment of complex experimental spectra by correlating calculated shifts with observed signals.
Distinguishing Isomers: Differentiating between closely related isomers, as their calculated NMR spectra would show distinct and predictable differences.
The accuracy of GIAO calculations depends on the chosen level of theory and basis set, but modern methods can often predict chemical shifts with high fidelity, making them an essential tool in modern structural characterization. nih.govresearchgate.net
Electronic Absorption Spectroscopy for Molecular Orbital Transitions
Electronic absorption spectroscopy provides critical insights into the electronic structure of a molecule by probing the energy differences between molecular orbitals. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy measure the absorption of light, which corresponds to the excitation of electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) complement these experimental findings by modeling the electronic transitions and characterizing the nature of the excited states.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to measure the electronic absorption of molecules. The absorption of UV or visible light by this compound promotes electrons from the ground state to various excited states. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands. These bands, particularly in conjugated aromatic systems, typically arise from π → π* transitions.
For conjugated systems like this compound, the electronic spectra are influenced by the nature of the aromatic rings and their substituents. The benzonitrile (B105546) and the chloro-hydroxyphenyl rings form a π-conjugated system. The hydroxyl group (-OH) acts as an electron-donating group (auxochrome), while the nitrile group (-CN) is an electron-withdrawing group. This donor-acceptor character across the biphenyl scaffold can lead to intramolecular charge-transfer (ICT) transitions, which are often sensitive to solvent polarity.
While specific experimental UV-Vis spectral data for this compound were not available in the surveyed literature, the spectra of related benzonitrile derivatives have been studied. For instance, the UV absorption spectrum of the parent molecule, benzonitrile, shows characteristic bands related to the π-system of the benzene (B151609) ring. The introduction of substituents, as in the title compound, is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system and the electronic effects of the substituents.
The table below illustrates typical absorption bands for aromatic compounds, which would be expected to be observed and shifted in the spectrum of this compound.
| Transition Type | Typical Wavelength Range (nm) | Description |
| π → π | 200 - 400 nm | High-intensity absorption arising from the excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic rings. |
| n → π | > 300 nm | Lower-intensity absorption involving the excitation of a non-bonding electron (e.g., from the oxygen of the hydroxyl group or nitrogen of the nitrile group) to a π antibonding orbital. |
Time-Dependent Density Functional Theory (TD-DFT) Correlation for Excited States
Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for predicting and interpreting the electronic absorption spectra of molecules. It is particularly effective for calculating the vertical excitation energies and oscillator strengths of electronic transitions in medium to large-sized molecules, offering a favorable balance between computational cost and accuracy.
For this compound, a TD-DFT calculation would provide a theoretical spectrum that can be correlated with experimental UV-Vis data. The analysis would identify the specific molecular orbitals involved in each electronic transition. The primary transitions observed in the UV-Vis spectrum would likely be assigned to excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other nearby frontier orbitals.
DFT calculations can map the electron density distribution of these frontier orbitals. In a molecule with donor and acceptor groups like this compound, the HOMO is expected to have significant electron density on the electron-rich hydroxyphenyl ring, while the LUMO would be localized more on the electron-deficient benzonitrile portion. A HOMO-LUMO transition would therefore correspond to an intramolecular charge-transfer (ICT) event.
TD-DFT calculations can provide the following key parameters:
| Parameter | Description |
| Excitation Energy (eV) | The energy required to promote an electron from the ground state to a specific excited state. This can be converted to a wavelength (nm) for comparison with the experimental λmax. |
| Oscillator Strength (f) | A dimensionless quantity that represents the theoretical intensity of an electronic transition. Transitions with high oscillator strengths correspond to strong absorption bands in the UV-Vis spectrum. |
| Orbital Contributions | The specific pairs of occupied and unoccupied molecular orbitals that are primarily involved in a given electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO). |
These calculations are crucial for assigning the absorption bands observed in the experimental spectrum and for understanding the nature of the excited states, such as whether they are localized π → π* transitions or have significant charge-transfer character.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a novel compound like this compound, MS is indispensable for confirming its molecular weight and providing structural information through the analysis of its fragmentation pattern.
The molecular formula of this compound is C₁₃H₈ClNO. Its exact mass is approximately 229.029 g/mol . In an electron ionization (EI) mass spectrum, the parent molecule is ionized to form a radical cation, M⁺•, known as the molecular ion. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit a molecular ion peak (M⁺•) at m/z 228 (for the ³⁵Cl isotope) and an M+2 peak at m/z 230 (for the ³⁷Cl isotope) with an intensity ratio of roughly 3:1.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller charged fragments and neutral species. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several fragmentation pathways can be predicted based on the functional groups present.
Predicted Fragmentation Pathways:
Loss of Cl radical: A common fragmentation for chloro-aromatic compounds is the cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl). This would produce a fragment ion at [M-35]⁺.
Loss of CO: Phenolic compounds can undergo fragmentation involving the loss of carbon monoxide (CO) from the ring. This would result in a fragment at [M-28]⁺•.
Loss of HCN: The benzonitrile moiety can fragment by eliminating a neutral molecule of hydrogen cyanide (HCN), a characteristic loss for nitriles. This would lead to a fragment at [M-27]⁺.
Cleavage at the Biaryl Bond: The single bond connecting the two aromatic rings can cleave, leading to fragments corresponding to the individual rings.
The table below summarizes some of the key fragments that could be expected in the mass spectrum of this compound.
| m/z Value (for ³⁵Cl) | Identity | Description |
| 229 | [C₁₃H₈³⁵ClNO]⁺• | Molecular Ion (M⁺•) |
| 231 | [C₁₃H₈³⁷ClNO]⁺• | M+2 Isotope Peak |
| 201 | [C₁₃H₈NO]⁺ | Loss of •Cl from M⁺• |
| 200 | [C₁₂H₈³⁵Cl]⁺ | Loss of HCN from M⁺• |
| 166 | [C₁₂H₇N]⁺ | Loss of •Cl and HCN from M⁺• |
Analysis of these characteristic fragments allows for the structural elucidation and confirmation of this compound.
Solid-State Structural Analysis
The study of a compound in the solid state provides definitive information about its three-dimensional molecular structure and the arrangement of molecules in a crystal lattice. These insights are crucial for understanding structure-property relationships.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. This model provides highly accurate data on bond lengths, bond angles, and torsion (dihedral) angles.
For this compound, an SCXRD analysis would definitively confirm its covalent structure. Key structural parameters that would be determined include:
C-Cl, C-O, C≡N, and C-C bond lengths: To compare with standard values and assess electronic effects.
Bond angles: Within the aromatic rings and between the substituents and the rings.
Dihedral angle: The twist angle between the planes of the benzonitrile and the hydroxyphenyl rings, which is a critical determinant of the extent of π-conjugation between the rings.
Planarity: Assessment of the planarity of the individual aromatic rings.
Furthermore, SCXRD reveals the crystal packing , which describes how individual molecules are arranged in the unit cell. This arrangement is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. For the title compound, the hydroxyl group can act as a hydrogen-bond donor, while the nitrile nitrogen and the hydroxyl oxygen can act as acceptors, potentially forming intermolecular O-H···N or O-H···O hydrogen bonds that organize the molecules into chains, sheets, or more complex three-dimensional networks.
The table below lists the kind of data obtained from a typical SCXRD experiment.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the asymmetric unit. |
| Bond Lengths (Å) | The distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three connected atoms. |
| Torsion Angles (°) | The dihedral angles describing the conformation around chemical bonds. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules.
For this compound, a Hirshfeld analysis would quantify the significance of different non-covalent interactions, such as:
H···H contacts: Typically the most abundant, arising from van der Waals interactions.
O···H / H···O contacts: Indicative of hydrogen bonding involving the hydroxyl group.
N···H / H···N contacts: Highlighting potential hydrogen bonds to the nitrile nitrogen.
Cl···H / H···Cl contacts: Representing weak halogen-hydrogen interactions.
C···H / H···C contacts: Often associated with C-H···π interactions.
C···C contacts: Indicative of π-π stacking interactions between aromatic rings.
This quantitative analysis provides a deeper understanding of the forces that direct the crystal packing and influence the solid-state properties of the compound.
| Interaction Type | Description |
| H···H | van der Waals forces, typically the largest contribution. |
| O···H/N···H | Strong directional interactions corresponding to hydrogen bonds. |
| Cl···H/Cl···C | Weaker interactions involving the chlorine atom (halogen bonding). |
| C···H/C···C | Interactions involving the aromatic π-systems (C-H···π and π-π stacking). |
Computational Chemistry and Theoretical Investigations of 2 3 Chloro 4 Hydroxyphenyl Benzonitrile
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. analis.com.my It is particularly effective for determining the optimized molecular geometry, which corresponds to the most stable, lowest-energy conformation of a molecule. nih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is located.
For a molecule like 2-(3-Chloro-4-hydroxyphenyl)benzonitrile, DFT calculations would reveal the precise spatial arrangement of its constituent atoms, including the planarity of the phenyl rings and the orientation of the hydroxyl and chloro substituents. Beyond geometry, these calculations also provide a detailed map of the molecule's electronic structure, including electron density distribution and molecular orbital shapes, which are crucial for understanding its chemical behavior. bsu.by
The accuracy of DFT calculations is highly dependent on the choice of two key components: the functional and the basis set. nih.gov The functional is an approximation that describes the exchange-correlation energy, a complex term that accounts for the quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to construct the molecular orbitals.
Functionals : Common functionals include B3LYP, B3PW91, and M06-2X. researchgate.netnih.gov B3LYP is a hybrid functional that is widely used due to its balance of accuracy and computational efficiency for a broad range of organic molecules. nih.govresearchgate.netnih.gov
Basis Sets : Basis sets, such as 6-311G(d,p) and 6-311++G(d,p), determine the flexibility and accuracy with which the molecular orbitals can be represented. analis.com.myresearchgate.netresearchgate.netnih.gov The "++" indicates the addition of diffuse functions to better describe weakly bound electrons, while "(d,p)" signifies the inclusion of polarization functions to account for non-spherical electron distributions. researchgate.netnih.gov The selection of a specific functional and basis set combination is a critical step, often validated by comparing calculated results with experimental data for similar compounds. nih.govresearchgate.net
Table 1: Common Functionals and Basis Sets in DFT Studies of Aromatic Compounds
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-311G(d,p) | Geometry optimization, vibrational frequencies. nih.gov |
| B3LYP | 6-311++G(d,p) | More accurate electronic properties and non-covalent interactions. researchgate.netnih.gov |
| M06-2X | 6-311++G(d,p) | Good for systems with non-covalent interactions. nih.gov |
Once the optimized geometry of a molecule is determined, harmonic vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov
The calculations yield a set of vibrational modes, each with a corresponding frequency and intensity. These theoretical frequencies often systematically overestimate experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net For this compound, these calculations would predict characteristic vibrational modes for its functional groups, such as the C≡N nitrile stretch, the O-H hydroxyl stretch, and the C-Cl chloro-aromatic stretch. analis.com.mymdpi.com
Table 2: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2210 - 2260 analis.com.my |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 |
| Phenyl Ring | C=C Stretching | 1450 - 1600 mdpi.com |
| Aryl-Cl | C-Cl Stretching | 700 - 800 analis.com.my |
Using the results from vibrational frequency calculations, key thermodynamic properties of the molecule can be computed through the principles of statistical mechanics. nih.gov These properties, including entropy (S), heat capacity (Cv), and enthalpy (H), can be calculated over a range of temperatures. researchgate.net This information is valuable for predicting the stability of the molecule and its behavior in chemical reactions under different thermal conditions.
Table 3: Computationally Derived Thermodynamic Parameters
| Parameter | Description |
|---|---|
| Zero-point vibrational energy (ZPVE) | The residual energy of the molecule at 0 Kelvin. |
| Enthalpy (H) | The total heat content of the system. |
| Entropy (S) | A measure of the disorder or randomness of the system. |
Electronic Properties and Chemical Reactivity Analysis
The electronic characteristics of a molecule, particularly the distribution and energy of its outermost electrons, are direct determinants of its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com
HOMO : This orbital can be considered the valence band. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO : This orbital can be considered the conduction band. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.com A lower LUMO energy signifies a greater affinity for electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 4: Global Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating reactivity. nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
Table 5: Illustrative FMO Data for Related Benzonitrile (B105546) Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | -6.146 | -2.223 | 3.923 | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution around a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface provides a color-coded map where different colors represent different electrostatic potential values.
For aromatic compounds similar to this compound, MEP analysis consistently highlights specific regions of reactivity. nih.gov In a typical MEP map of a substituted benzonitrile, the regions around the electronegative atoms are shown in shades of red, indicating a negative electrostatic potential, while regions around hydrogen atoms are depicted in blue, signifying a positive potential.
In the case of this compound, the MEP analysis is expected to show a significant negative potential (red region) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group. These areas are electron-rich and are therefore susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue region), making it a likely site for nucleophilic attack. The presence of the chlorine atom also influences the electron distribution on the phenyl ring, creating localized areas of varying potential. For instance, studies on similar chloro-substituted compounds show that the halogen atom can lead to a region of positive potential (a "sigma-hole"), which can participate in halogen bonding.
The green areas of the MEP map, typically found over the carbon atoms of the benzene (B151609) rings, represent regions of near-zero potential. These insights derived from MEP analysis are fundamental in understanding the intermolecular interactions and the chemical reactivity of the molecule. dergipark.org.tr
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding characteristics, charge distribution, and intramolecular charge transfer (ICT) within a molecule. By converting the complex molecular orbitals into localized bond, lone pair, and anti-bonding orbitals, NBO analysis offers a chemically intuitive picture of the electronic structure.
For molecules containing donor and acceptor groups, such as the hydroxyl and nitrile groups in this compound, NBO analysis is particularly insightful for quantifying hyperconjugative interactions. These interactions involve the delocalization of electron density from an occupied Lewis-type NBO (a donor) to an unoccupied non-Lewis-type NBO (an acceptor). The strength of these interactions is evaluated by the second-order perturbation energy, E(2).
In analogous molecules, significant E(2) values are observed for interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings. For example, in a similar molecule, (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile, NBO analysis reveals strong intramolecular hydrogen bonding and charge delocalization. researchgate.net For this compound, one would expect to see significant charge transfer from the lone pairs of the hydroxyl's oxygen atom (donor) to the π* antibonding orbitals of the phenyl ring (acceptor). Similarly, the lone pair of the nitrile's nitrogen atom would also participate in such stabilizing interactions.
The table below, based on data from related benzonitrile derivatives, illustrates the types of hyperconjugative interactions and their stabilization energies that would be expected in this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O | π(C-C) of phenyl ring | > 5.0 |
| LP(1) N | π(C-C) of benzonitrile ring | > 2.0 |
| π(C-C) | π*(C-C) | ~ 20.0 |
Data is illustrative and based on findings from structurally similar compounds.
These charge transfer interactions contribute significantly to the stability of the molecule and influence its electronic properties, including its non-linear optical response.
Localized Orbital Locator (LOL) and Fukui Functions for Identifying Reactive Centers
To further refine the understanding of molecular reactivity, Localized Orbital Locator (LOL) analysis and Fukui functions are employed. LOL provides a visual representation of electron localization in a molecule, with high values of LOL indicating regions where electrons are highly localized, such as in covalent bonds and lone pairs.
Fukui functions are a set of reactivity descriptors derived from density functional theory (DFT) that help to identify the most reactive sites in a molecule towards electrophilic, nucleophilic, and radical attacks. The condensed Fukui functions, fk+, fk-, and fk0, correspond to the reactivity towards a nucleophilic, electrophilic, and radical attack at a specific atomic site 'k', respectively.
For substituted benzonitriles, Fukui function analysis typically reveals that the nitrogen atom of the nitrile group and certain carbon atoms in the phenyl rings are the most susceptible to nucleophilic attack (highest fk+). researchgate.net Conversely, the oxygen and chlorine atoms are often identified as sites prone to electrophilic attack (highest fk-).
The following table presents hypothetical condensed Fukui function values for key atoms in this compound, based on studies of similar molecules.
| Atom | fk+ | fk- | fk0 |
| O | 0.05 | 0.15 | 0.10 |
| N | 0.18 | 0.02 | 0.10 |
| Cl | 0.08 | 0.12 | 0.10 |
| C (hydroxyl-bearing) | 0.03 | 0.10 | 0.06 |
| C (nitrile-bearing) | 0.12 | 0.04 | 0.08 |
These values are illustrative and serve to demonstrate the expected trends.
The combination of LOL and Fukui functions provides a robust framework for predicting the regioselectivity of chemical reactions involving this compound.
Non-Linear Optical (NLO) Properties Calculations
Molecules with significant intramolecular charge transfer, like this compound, are often investigated for their non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. The key parameters that quantify the NLO response of a molecule are the first hyperpolarizability (β) and the total dipole moment (μ).
Computational DFT methods are widely used to calculate these properties. For a molecule to exhibit a significant NLO response, it typically needs a low HOMO-LUMO energy gap, which facilitates electron delocalization and charge transfer. The presence of electron-donating (hydroxyl) and electron-withdrawing (nitrile) groups connected by a π-conjugated system in this compound suggests that it could be a promising NLO material.
Calculations on similar benzonitrile derivatives have shown that substitutions on the phenyl ring can significantly enhance the first hyperpolarizability. The computed values for related compounds suggest that this compound would possess a notable β value.
The table below shows typical calculated NLO properties for a substituted benzonitrile, which can be considered as a reference for the target compound.
| Property | Calculated Value |
| Dipole Moment (μ) in Debye | 3 - 6 D |
| First Hyperpolarizability (β) in esu | 10-30 - 10-28 esu |
| HOMO-LUMO Gap (eV) | 3.5 - 4.5 eV |
These values are representative of substituted benzonitriles and not specific to the title compound.
Further experimental validation, often using techniques like the Z-scan method, is necessary to confirm the computationally predicted NLO properties. researchgate.net
Molecular Dynamics (MD) Simulations for System-Level Behavior and Adsorption Mechanisms
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules at a system level, providing insights into their dynamics, interactions, and conformational changes over time. For this compound, MD simulations can be employed to investigate its behavior in different environments, such as in solution or adsorbed on a surface.
Furthermore, MD simulations are invaluable for investigating the adsorption mechanisms of molecules onto surfaces. This is particularly relevant for applications in materials science, such as the development of corrosion inhibitors or functional coatings. By simulating the interactions between the molecule and a surface, researchers can determine the preferred adsorption orientation, binding energies, and the nature of the intermolecular forces involved. For this compound, one could expect the hydroxyl and nitrile groups to play a key role in its adsorption onto polar surfaces through hydrogen bonding and dipole-dipole interactions.
Solvent Effects on Molecular Conformation and Electronic Spectra
The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. The study of how solvents affect the molecular conformation and electronic spectra is known as solvatochromism. wikipedia.org Computational methods, often in combination with experimental UV-Vis spectroscopy, are used to investigate these effects.
For a molecule like this compound, which possesses polar functional groups, the polarity of the solvent is expected to have a pronounced effect on its electronic transitions. In polar protic solvents, the hydroxyl group can act as a hydrogen bond donor, while the nitrile and hydroxyl groups can act as hydrogen bond acceptors. These specific interactions can lead to shifts in the absorption and emission spectra.
Generally, for molecules with intramolecular charge transfer character, an increase in solvent polarity leads to a stabilization of the excited state more than the ground state, resulting in a bathochromic (red) shift in the emission spectrum. This phenomenon is known as positive solvatochromism. Studies on benzonitrile have shown that its nitrile stretching frequency is sensitive to the solvent environment, with protic solvents inducing distinct spectral features due to hydrogen bonding. nih.gov
Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic spectra of this compound, providing theoretical support for experimental observations.
| Solvent | Dielectric Constant | Expected Spectral Shift |
| n-Hexane | 1.88 | Reference |
| Dichloromethane | 8.93 | Red Shift |
| Ethanol | 24.55 | Larger Red Shift (with H-bonding effects) |
| Water | 80.10 | Significant Red Shift (with strong H-bonding) |
The expected spectral shifts are qualitative and based on general principles of solvatochromism.
These computational and theoretical investigations provide a comprehensive understanding of the chemical and physical properties of this compound, paving the way for its potential use in various scientific and technological fields.
Mechanistic Insights into Chemical Transformations Involving 2 3 Chloro 4 Hydroxyphenyl Benzonitrile and Its Analogues
Elucidation of Reaction Pathways and Transition States
The synthesis of 2-(3-chloro-4-hydroxyphenyl)benzonitrile, a biaryl compound, typically involves cross-coupling reactions. While specific studies detailing the reaction pathway for this exact molecule are not prevalent, the mechanism can be elucidated by examining well-established catalytic cycles for similar biaryl syntheses, such as the Suzuki-Miyaura coupling.
The reaction would likely proceed through a catalytic cycle involving a palladium catalyst. The key steps are:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 2-bromobenzonitrile).
Transmetalation: The resulting organopalladium(II) complex reacts with an organoboron compound (e.g., (3-chloro-4-hydroxyphenyl)boronic acid) in the presence of a base. The organic group from the boron compound is transferred to the palladium center.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product, this compound, regenerating the Pd(0) catalyst.
Transition states in these reactions, particularly in atroposelective syntheses where axial chirality is a factor, are crucial for determining the stereochemical outcome. For instance, in the N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of axially chiral benzonitriles, the stereochemistry is determined by the transition state structures during the formation of the C(sp²)–C(sp²) axis. nih.gov The stability of these transition states dictates the enantiomeric ratio of the final product. The rotational barriers of the resulting axially chiral molecules are also a key consideration; for some benzonitrile (B105546) products, the stereochemistry is remarkably stable, showing no change even at high temperatures (e.g., 180 °C). nih.gov
Regioselectivity and Stereoselectivity in Synthetic Processes
Regioselectivity in the synthesis of substituted biaryls like this compound is primarily controlled by the positions of the coupling partners on the aromatic rings. In a Suzuki-type coupling, the positions of the boronic acid and the halide on the respective phenyl rings dictate the final connectivity.
Stereoselectivity becomes a significant consideration for analogues of this compound that possess axial chirality. This phenomenon, known as atropisomerism, arises from hindered rotation around the single bond connecting the two aryl rings. The synthesis of such molecules requires stereoselective methods to control the formation of the stereogenic C(sp²)–C(sp²) axis. nih.gov
Recent advances have demonstrated the use of chiral N-heterocyclic carbene (NHC) catalysts in dynamic kinetic resolution processes to achieve high enantioselectivity in the synthesis of axially chiral benzonitriles. nih.gov In these reactions, a racemic mixture of starting materials can be converted into a single enantiomer of the product with high optical purity. The stereochemical outcome is highly dependent on the catalyst structure and reaction conditions. For example, substitutions on the ortho-positions of the sulfonamide reagents used in some of these syntheses can lead to a significant drop in enantiomeric purity, even if the yield is unaffected. nih.gov
Methods like the Ramberg–Bäcklund reaction have also been explored for the stereoselective synthesis of vinyl nitriles, often showing a preference for the E stereoisomer. rsc.org However, this approach is more relevant to analogues where the nitrile group is part of a vinyl substituent.
Mechanistic Studies of Functional Group Interconversions (e.g., Nitrile Hydrolysis)
The nitrile group (-C≡N) in this compound is a versatile functional handle that can be converted into other groups, most commonly a carboxylic acid or an amide through hydrolysis. lumenlearning.comchemistrysteps.com This transformation can be catalyzed by either acid or base, and it proceeds in two main stages: conversion of the nitrile to an amide, followed by hydrolysis of the amide. chemistrysteps.com
Acid-Catalyzed Nitrile Hydrolysis:
Protonation: The nitrogen atom of the nitrile is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon. lumenlearning.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated nitrile carbon. lumenlearning.comchemistrysteps.com
Deprotonation & Tautomerization: The resulting intermediate is deprotonated to form an imidic acid (an enol tautomer of an amide). This imidic acid then tautomerizes to the more stable amide intermediate. chemistrysteps.com
Amide Hydrolysis: The amide is subsequently hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) ion.
Base-Catalyzed Nitrile Hydrolysis:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group, forming an imine anion. openstax.org
Protonation: The imine anion is protonated by water to form an imidic acid. chemistrysteps.com
Tautomerization: Similar to the acid-catalyzed pathway, the imidic acid tautomerizes to form an amide.
Amide Hydrolysis: The amide is then hydrolyzed by the base. A hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then expels an amide ion (NH₂⁻) to give the carboxylate salt. openstax.org Subsequent acidification yields the final carboxylic acid.
The table below summarizes the key steps in both mechanisms.
| Step | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |
|---|---|---|
| Initial Step | Protonation of nitrile nitrogen | Nucleophilic attack of OH⁻ on nitrile carbon |
| Nucleophile | Water (H₂O) | Hydroxide ion (OH⁻) |
| Key Intermediate | Imidic acid (via protonated nitrile) | Imine anion, then imidic acid |
| Second Stage | Acid-catalyzed hydrolysis of the intermediate amide | Base-catalyzed hydrolysis of the intermediate amide |
| Final Product (before workup) | Carboxylic acid and ammonium ion | Carboxylate salt and ammonia |
Adsorption and Interaction Mechanisms in Material Systems (e.g., Corrosion Inhibition)
Organic molecules containing heteroatoms (like N and O), π-electrons from aromatic rings, and polar functional groups are often effective corrosion inhibitors for metals in acidic environments. nih.gov this compound possesses several of these features, making its analogues candidates for such applications. The inhibition mechanism primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that obstructs corrosive reactions. mdpi.com
The adsorption process can occur through two main types of interactions:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor molecule can become protonated, leading to electrostatic attraction or repulsion, or interact via dipole-dipole forces.
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. nih.gov The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the two phenyl rings in this compound, can be donated to the vacant d-orbitals of the metal (e.g., iron), forming a strong bond.
Quantum chemical calculations and molecular dynamics (MD) simulations are used to study these interactions. researchgate.netrsc.org Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) help predict the molecule's tendency to donate or accept electrons. A higher E_HOMO value suggests a greater ability for the molecule to donate electrons to the metal surface, enhancing chemisorption and inhibition efficiency. researchgate.net The presence of the electron-withdrawing chloro and nitrile groups and the electron-donating hydroxyl group influences the electron density distribution across the molecule, which in turn affects its adsorption behavior. nih.gov
The table below outlines the key molecular features of the title compound and their likely roles in the corrosion inhibition mechanism.
| Molecular Feature | Role in Adsorption and Corrosion Inhibition |
|---|---|
| Phenyl Rings | Provide π-electrons that can interact with vacant metal d-orbitals, contributing to chemisorption. |
| Nitrile Group (-C≡N) | The nitrogen atom has a lone pair of electrons available for donation to the metal surface, forming a coordinate bond. |
| Hydroxyl Group (-OH) | The oxygen atom's lone pairs can also participate in coordinate bonding with the metal surface. |
| Chloro Group (-Cl) | The high electron affinity of chlorine can create a partial negative charge, enhancing electrostatic interaction with a positively charged metal surface. nih.gov |
Exploration of Structure Activity Relationships Sar in Chemical Design and Discovery
Design Principles for Modulating Molecular Functionality and Interactions
The molecular architecture of 2-(3-Chloro-4-hydroxyphenyl)benzonitrile is key to its functionality. The nitrile (-CN) group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. ontosight.ai The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the chlorine (-Cl) atom is an electron-withdrawing group that also adds to the lipophilicity of the molecule. ontosight.ai
Design principles for modulating the functionality of this scaffold often involve:
Electronic Effects : Altering the position and nature of substituents to modify the electron density of the aromatic rings and the reactivity of the functional groups. For instance, the introduction of electron-donating or withdrawing groups can influence the molecule's ability to participate in charge-transfer interactions.
Steric Hindrance : Introducing bulky groups can control the molecule's conformation and its ability to fit into specific binding sites or onto surfaces.
Lipophilicity and Solubility : Modifying substituents to balance the hydrophilic and lipophilic character of the molecule, which is crucial for its behavior in different environments.
Hydrogen Bonding Capacity : Protecting, replacing, or adding groups that can participate in hydrogen bonding to fine-tune intermolecular interactions.
These principles are foundational for designing derivatives with specific properties for various applications, from materials science to chemical biology.
Rational Design of Derivatives for Specific Chemical and Material Applications
The rational design of derivatives based on the benzonitrile (B105546) scaffold has led to the development of materials with unique properties. For example, donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have been investigated for their solid-state photophysical properties. rsc.org These molecules can exhibit dual charge transfer thermally activated delayed fluorescence (TADF), a property valuable in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.org
By systematically modifying the donor units attached to the benzonitrile acceptor core, researchers can tune the emission characteristics of the material. rsc.org Furthermore, these derivatives can display mechanofluorochromic properties, where their luminescence changes in response to mechanical stress or exposure to solvent vapors. rsc.org This stimuli-responsive behavior is linked to changes in the supramolecular packing of the compounds in the solid state, highlighting how rational design can lead to advanced optoelectronic applications. rsc.org Benzonitrile derivatives also serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.
SAR Studies in Corrosion Inhibition by Benzonitrile Derivatives
Benzonitrile derivatives are recognized for their potential as corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netmdpi.com Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. nih.gov SAR studies in this area focus on how different substituents on the benzonitrile ring influence the efficiency of inhibition.
The inhibition mechanism involves the interaction of the inhibitor's molecular orbitals with the metal's d-orbitals. The presence of heteroatoms (like nitrogen in the nitrile group) and π-electrons in the aromatic rings facilitates this adsorption. electrochemsci.org Quantum chemical calculations and Density Functional Theory (DFT) are often employed to correlate molecular properties with inhibition efficiency. researchgate.netnih.gov
Key structural features influencing corrosion inhibition include:
Electron Density : Substituents that increase the electron density on the molecule, particularly on the heteroatoms, can enhance its ability to donate electrons to the vacant d-orbitals of the metal, strengthening the adsorption.
Molecular Size and Planarity : Larger molecules may cover a greater surface area. A planar orientation can also facilitate stronger adsorption onto the metal surface.
Solubility and Stability : The inhibitor must be soluble in the corrosive medium and stable under the given conditions to be effective.
The following table summarizes the relationship between molecular structure and corrosion inhibition efficiency for various organic inhibitors, illustrating general principles applicable to benzonitrile derivatives.
| Inhibitor Type | Key Structural Feature | Influence on Inhibition Efficiency |
| Imidazolium-based Ionic Liquids | Long alkyl chains | Increased surface coverage and inhibition (>90%) mdpi.com |
| Aminobenzonitriles | Position of the amino group (ortho vs. meta) | Affects steric hindrance and interaction with the surface researchgate.net |
| Benzisoxazole Derivative | Heterocyclic ring with heteroatoms | Provides active sites for adsorption, leading to high efficiency (95%) nih.gov |
| Imidazole (B134444) Derivatives | Substituents on the imidazole ring | Modulates electron density and adsorption mechanism (physiosorption/chemisorption) electrochemsci.org |
SAR Approaches in Target-Oriented Compound Synthesis (excluding clinical/pharmacological efficacy)
In the realm of chemical biology and preclinical research, SAR is a powerful tool for developing compounds that interact with specific biological targets in a controlled manner. This involves synthesizing derivatives of a lead compound like this compound to optimize its properties for in vitro studies.
The affinity of a ligand for a biological receptor is governed by the sum of its interactions with the receptor's binding pocket. For derivatives of this compound, the chloro and hydroxyl groups are critical for defining these interactions.
For instance, in studies of structurally related compounds, the position of a hydroxyl group on a phenyl ring has been shown to be crucial for receptor binding. The replacement of a hydroxyl group with a bioisosteric equivalent like an amino group can significantly decrease binding affinity, though it may improve selectivity for a specific receptor subtype. nih.gov Similarly, modifying a phenolic hydroxyl group can impact metabolism and bioavailability. nih.gov
Substituents not only affect binding affinity but also the subsequent biological activity and the mechanistic pathways a compound might influence. A compound structurally very similar to the subject of this article, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, demonstrated moderate cytotoxicity in in vitro assays against human melanoma and prostate cell lines. researchgate.net This suggests that the 3-chloro-4-hydroxyphenyl moiety is a key pharmacophore for this activity.
SAR studies on other complex heterocyclic systems provide further insights. For example, in a series of thieno-pyrimidine derivatives designed as inhibitors, the presence of a 4-chloro-3-(trifluoromethyl)phenyl group was found to be important for hydrophobic interactions within the target's binding site. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools to map these relationships. mdpi.com These studies can generate contour maps that indicate where steric bulk or specific electrostatic properties are favorable or unfavorable for biological activity. mdpi.com For example, such analysis might show that a bulky group in one region increases activity, while in another region it leads to a decrease. mdpi.com
The table below illustrates how substituent changes can impact in vitro activity in different chemical series.
| Compound Series | Substituent Modification | Effect on In Vitro Activity |
| Thieno-pyrimidines | Addition of a bulky methyl piperazine (B1678402) group | Increased biological activity compared to a smaller morpholine (B109124) group mdpi.com |
| 4-(3-hydroxyphenylamino)pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazines | Incorporation of a basic amino group on the side chain | Mitigated glucuronidation of the phenol (B47542) group, improving metabolic stability nih.gov |
| Benzimidazoles | Presence of a 4-hydroxyphenyl group (compound 3a) | Showed significant antioxidant activity (IC50 = 16.73 µg/ml) nih.gov |
| 3-Benzylaminomorphinans | Replacement of a phenolic OH with NH2 | Significantly decreased binding affinity to opioid receptors nih.gov |
Computational chemistry plays a vital role in modern SAR studies, allowing for the prediction of molecular properties and activities before synthesis. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build statistical models that correlate chemical structures with biological activities. researchgate.net
For benzonitrile derivatives, computational methods have been used to understand their herbicidal activity. researchgate.net Principal component analysis of biological activity data and physicochemical properties helped to elucidate the mode of action, showing that 3,5-disubstituted 4-hydroxy-benzonitriles were particularly active in inhibiting photosystem II. researchgate.net
In the context of corrosion inhibition, DFT and molecular dynamics simulations are used to model the adsorption of inhibitor molecules on a metal surface. researchgate.netmdpi.com These models can calculate properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons, both of which can be correlated with inhibition efficiency. mdpi.com These predictive models accelerate the design of more effective molecules by prioritizing the synthesis of the most promising candidates.
Potential Applications and Future Research Directions
2-(3-Chloro-4-hydroxyphenyl)benzonitrile as a Versatile Synthetic Intermediate for Advanced Organic Compounds
No specific examples or detailed research findings on the use of this compound as a synthetic intermediate were found. While related compounds such as 3-hydroxy-4-nitrobenzonitrile (B105994) and 4-fluoro-3-hydroxybenzonitrile (B67627) are noted for their versatility as building blocks in organic synthesis, similar documentation for the specified compound is not available in the public domain. nbinno.comnbinno.com
Integration into Materials Science Research for Functional Materials (e.g., non-centrosymmetric materials)
There is no available research detailing the integration of this compound into materials science. The study of non-centrosymmetric materials often involves organic molecules with specific electronic properties, and while some benzonitrile (B105546) derivatives have been investigated in this context, there are no specific studies on this particular compound. nih.govresearchgate.net The design of non-centrosymmetric materials is a challenge, and a prerequisite for properties like ferroelectricity and non-linear optical responses is a non-centrosymmetric crystal structure. rsc.org
Theoretical Predictions for Novel Reactivity and Intermolecular Interactions
No dedicated theoretical or computational studies on the reactivity and intermolecular interactions of this compound have been published. Such studies, which might involve Density Functional Theory (DFT) calculations to understand molecular geometry, electronic properties, and interaction energies, have been performed on other complex organic molecules but not on the requested compound. nih.govnih.gov
Future Prospects in Chemical Probe Development and Molecular Tool Design (without therapeutic context)
The potential of this compound in the development of chemical probes or molecular tools has not been explored in the available literature. The design of chemical probes is a complex process that involves creating molecules with specific functionalities to investigate biological systems or chemical processes. unimi.itljmu.ac.uk While substituted benzonitriles can be incorporated into such designs, there are no specific examples or future outlooks for this compound in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
